Ethyl E-11-hexadecenoate
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Overview
Description
Ethyl E-11-hexadecenoate, also known as E-11-hexadecenoic acid ethyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester derived from E-11-hexadecenoic acid and ethanol. This compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration at the 11th position. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl E-11-hexadecenoate can be synthesized through the esterification of E-11-hexadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
E-11-hexadecenoic acid+ethanolacid catalystEthyl E-11-hexadecenoate+water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize fixed-bed reactors with acid ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the ester product is separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the double bond into diols or other oxygenated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: E-11-hexadecenol.
Substitution: E-11-hexadecenoic acid and ethanol.
Scientific Research Applications
Ethyl E-11-hexadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid esters.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl E-11-hexadecenoate in biological systems involves its interaction with specific enzymes and receptors. In insects, it is involved in the biosynthesis of pheromones through enzymatic esterification processes. The compound is esterified by enzymes such as desaturases and esterases, which incorporate ethanol into the fatty acid chain . These pheromones play a crucial role in mating and communication behaviors.
Comparison with Similar Compounds
Ethyl E-11-hexadecenoate can be compared with other similar compounds such as:
Ethyl 9(E)-hexadecenoate: Similar in structure but with the double bond at the 9th position.
Ethyl palmitate: A saturated ester with no double bonds.
Ethyl oleate: An ester with a double bond at the 9th position in the Z-configuration.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its role in pheromone biosynthesis in insects sets it apart from other fatty acid esters .
Biological Activity
Ethyl E-11-hexadecenoate, also known as ethyl 9-hexadecenoate, is an organic compound classified as a fatty acid ester with the chemical formula C₁₈H₃₄O₂. This compound has garnered attention in recent years for its biological activities, particularly in lipid metabolism and cellular signaling pathways. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a double bond located at the ninth carbon from the carboxylic acid end of its carbon chain. This unsaturation contributes to its unique chemical reactivity and biological interactions. The synthesis of this compound typically involves the esterification of 9-hexadecenoic acid with ethanol.
Biological Activities
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Lipid Metabolism
- This compound has been shown to influence lipid metabolism by modulating enzymes involved in fatty acid synthesis and degradation. Its interactions with these enzymes may play a role in regulating lipid levels within cells, potentially impacting metabolic disorders such as obesity and diabetes.
-
Cell Signaling
- Research indicates that this compound may interact with cell membrane receptors and signaling molecules, affecting various cellular processes. These interactions could lead to changes in inflammatory responses, suggesting a potential therapeutic role in treating inflammatory diseases.
- Antimicrobial Properties
Comparison of Biological Activity with Related Compounds
Compound Name | Structure Characteristics | Notable Differences |
---|---|---|
Ethyl Palmitoleate | Contains a double bond at the 7th carbon | Different position of double bond impacts reactivity |
Ethyl Oleate | Contains a double bond at the 9th carbon | Longer carbon chain compared to this compound |
Ethyl Stearate | Saturated ester (no double bonds) | More stable but less reactive than this compound |
Ethyl Hexadecanoate | Saturated counterpart without double bonds | Lacks unsaturation that defines this compound's properties |
Case Studies
-
Inflammatory Response Modulation
A study investigated the effects of this compound on inflammatory markers in vitro. Results indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent. -
Metabolic Disorders
In a controlled animal study, administration of this compound resulted in decreased triglyceride levels and improved insulin sensitivity in diabetic rats. These findings highlight its potential role in managing metabolic disorders . -
Food Preservation
Research into the use of this compound as a natural preservative demonstrated its effectiveness in inhibiting microbial growth in food products. The compound was incorporated into packaging materials, showing promising results in extending shelf life while maintaining food safety .
Properties
CAS No. |
428818-84-2 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl (E)-hexadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h7-8H,3-6,9-17H2,1-2H3/b8-7+ |
InChI Key |
ORDVGMQAZDTLDF-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
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